One-Pot Preparation Efficiency Versus Multi-Step Alkenyl Boronic Acid Syntheses
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid, synthesized as α-(trifluoromethyl)ethenyl boronic acid by Jiang et al., is prepared in a one-pot procedure from 2-bromo-3,3,3-trifluoropropene, trialkyl borate, and magnesium, yielding the boronic acid as a direct product [1]. In contrast, alternative routes to functionalized alkenyl boronic acids often require multi-step sequences involving lithiation/borylation, hydroboration of alkynes, or transmetallation of alkenyl stannanes, each incurring additional purification steps and yield penalties [2]. This one-pot, single-operation access streamlines supply chain logistics for procurement.
| Evidence Dimension | Number of synthetic steps to isolated alkenyl boronic acid product |
|---|---|
| Target Compound Data | 1 step (one-pot, direct from 2-bromo-3,3,3-trifluoropropene) |
| Comparator Or Baseline | Typical functionalized alkenyl boronic acids: 2–4 steps (halogen-metal exchange/borylation or hydroboration pathways) |
| Quantified Difference | ≥1–3 steps fewer; elimination of intermediate isolation |
| Conditions | Synthesis procedure: Mg, B(OR)₃, one-pot; comparators drawn from general alkenyl boronic acid synthetic methodologies |
Why This Matters
Fewer synthetic steps correlate with lower cost, faster delivery, and reduced cumulative yield losses—critical for procurement planning and process-scale feasibility.
- [1] Jiang, B., Wang, Q.-F., Yang, C.-G., & Xu, M. (2001). α-(Trifluoromethyl)ethenyl boronic acid as a useful trifluoromethyl containing building block. Preparation and palladium-catalysed coupling with aryl halides. Tetrahedron Letters, 42(24), 4083–4085. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
